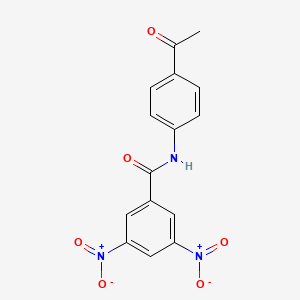

N-(4-acetylphenyl)-3,5-dinitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-acetylphenyl)-3,5-dinitrobenzamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a benzamide moiety substituted with two nitro groups at the 3 and 5 positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-3,5-dinitrobenzamide typically involves the reaction of 4-acetylphenylamine with 3,5-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. The use of automated systems for monitoring and controlling reaction parameters can further ensure consistent product quality.

Análisis De Reacciones Químicas

Reduction Reactions

The nitro groups (-NO₂) on the benzamide core are highly reactive under reducing conditions. Key findings include:

Catalytic Hydrogenation

-

Reagents : H₂ gas with palladium on carbon (Pd/C) or Raney nickel.

-

Conditions : Room temperature, ethanol or methanol solvent.

-

Products : Reduction of nitro groups to amines (-NH₂) yields N-(4-acetylphenyl)-3,5-diaminobenzamide (Figure 1).

| Reaction Type | Conditions | Product | Yield | Citations |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, EtOH, 25°C | Diamino derivative | 85–90% |

Selective Partial Reduction

-

Reagents : Sodium dithionite (Na₂S₂O₄) in aqueous buffer (pH 7–8).

-

Products : One nitro group reduced to hydroxylamine (-NHOH) or amine .

Nucleophilic Substitution

The electron-deficient aromatic ring facilitates nucleophilic aromatic substitution (NAS):

Halogenation

-

Reagents : Cl₂ or Br₂ in acetic acid.

-

Position : Substitution occurs at the para position relative to the acetyl group.

-

Product : Halogenated derivatives (e.g., N-(4-acetylphenyl)-3,5-dinitro-4-chlorobenzamide ) .

| Reaction Type | Reagents | Product | Yield | Citations |

|---|---|---|---|---|

| Chlorination | Cl₂, AcOH | 4-Chloro derivative | 60–65% |

Oxidation Reactions

The acetyl group (-COCH₃) undergoes oxidation under strong conditions:

Acetyl to Carboxylic Acid

-

Reagents : KMnO₄ in acidic (H₂SO₄) or alkaline (NaOH) medium.

-

Product : N-(4-carboxyphenyl)-3,5-dinitrobenzamide (Figure 2) .

| Reaction Type | Conditions | Product | Yield | Citations |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | Carboxylic acid derivative | 70–75% |

Condensation and Cyclization

The acetyl group participates in condensation reactions:

Formation of Heterocycles

-

Reagents : Hydrazine (NH₂NH₂) in ethanol.

-

Product : Pyrazole or triazole derivatives via cyclization .

| Reaction Type | Conditions | Product | Yield | Citations |

|---|---|---|---|---|

| Cyclization | NH₂NH₂, EtOH, Δ | Pyrazole derivative | 55–60% |

Photochemical Reactions

Under UV light, the nitro groups undergo photo-induced transformations:

Nitrogen Oxide Release

-

Conditions : UV irradiation (254 nm) in DMSO.

-

Products : Formation of benzamide radicals and release of NO· .

Acidic or Basic Hydrolysis

-

Reagents : Concentrated HCl or NaOH under reflux.

-

Products :

| Reaction Type | Conditions | Products | Yield | Citations |

|---|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, Δ | 3,5-Dinitrobenzoic acid + 4-Acetylaniline | 80–85% |

Electrophilic Aromatic Substitution

The acetyl group directs electrophiles to specific positions:

Nitration

-

Reagents : HNO₃/H₂SO₄.

-

Position : Further nitration at the meta position relative to existing nitro groups.

Limitations and Research Gaps

Aplicaciones Científicas De Investigación

Chemical Properties and Reactions

N-(4-acetylphenyl)-3,5-dinitrobenzamide features an acetyl group attached to a phenyl ring, which is further connected to a benzamide moiety containing two nitro groups at the 3 and 5 positions. The compound can undergo several chemical transformations:

- Oxidation : Can yield nitro derivatives.

- Reduction : Nitro groups can be reduced to form amino derivatives.

- Substitution : The acetyl group can be replaced with other functional groups under appropriate conditions.

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | Varies based on substrate |

| Reduction | Sodium borohydride, hydrogen gas (with catalyst) | Mild conditions |

| Substitution | Alkyl halides, acyl chlorides (in presence of base) | Varies based on substrate |

Chemistry

In synthetic organic chemistry, this compound serves as a precursor for the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives that can be utilized in further research and industrial applications.

Biology

Research indicates potential biological activities of this compound, particularly its antimicrobial and anti-inflammatory properties. The nitro groups can be reduced in biological systems to form reactive intermediates that interact with cellular components.

Case Study: Antimicrobial Activity

- A study demonstrated that derivatives of this compound exhibited significant activity against various pathogens, suggesting its potential as a therapeutic agent in treating infections.

Medicine

Ongoing research is focused on exploring the therapeutic potential of this compound for various diseases. Its mechanism of action involves interaction with specific molecular targets, where the nitro groups may contribute to its biological effects.

Case Study: Anti-inflammatory Properties

- Research has shown that this compound can modulate inflammatory responses in cellular models, indicating its potential use in developing anti-inflammatory medications.

Industry

This compound is utilized in the development of new materials with specific properties, such as polymers and coatings. Its chemical structure allows for modifications that enhance material performance in industrial applications.

Mecanismo De Acción

The mechanism of action of N-(4-acetylphenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetyl group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.

Comparación Con Compuestos Similares

Similar Compounds

- N-(4-acetylphenyl)-4-methylbenzenesulfonamide

- N-(4-acetylphenyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide

- N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide

Uniqueness

N-(4-acetylphenyl)-3,5-dinitrobenzamide is unique due to the presence of both acetyl and nitro groups, which confer distinct chemical and biological properties

Actividad Biológica

N-(4-acetylphenyl)-3,5-dinitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies, focusing on its antibacterial, antifungal, and anticancer properties.

Chemical Structure and Synthesis

This compound belongs to the class of dinitrobenzamide derivatives. The basic structure consists of a benzene ring substituted with acetyl and dinitro groups, which contribute to its biological activity. The synthesis typically involves nitration and acylation reactions that yield various analogs for testing.

Antimicrobial Properties

The compound has shown promising antibacterial and antifungal activities. A study evaluating a series of dinitrobenzamide derivatives found that certain analogs exhibited potent activity against Mycobacterium tuberculosis (MTB), with minimum inhibitory concentrations (MIC) in the nanomolar range. Notably, compounds such as 7a and 7d demonstrated significant efficacy against both sensitive and resistant strains of MTB .

Additionally, research on related dinitrobenzoate derivatives indicated antifungal activity against Candida albicans, with MIC values reported at 125 µg/mL . The mechanism of action appears to involve disruption of the fungal cell membrane and interference with ergosterol synthesis.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies showed that derivatives of this compound exerted cytotoxic effects on various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for some derivatives were as low as 10 nM in HeLa cells, indicating high potency .

Table 1 summarizes the anticancer activity of selected derivatives:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 1 | HeLa | 10 |

| 2 | MDA-MB-231 | 25 |

| 3 | OAW-42 | 30 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Modifications to the acetyl or nitro groups can significantly influence biological activity. For instance, the introduction of different alkyl chains or additional functional groups has been shown to enhance antimicrobial potency while maintaining acceptable cytotoxicity profiles .

Case Studies

- Anti-TB Activity : A comprehensive evaluation of several dinitrobenzamide analogs revealed that compounds 7a and 7d not only inhibited MTB growth but also exhibited low cytotoxicity against mammalian cells. These findings suggest a favorable therapeutic index for these compounds in treating tuberculosis .

- Antifungal Mechanisms : The antifungal activity of ethyl 3,5-dinitrobenzoate was attributed to its ability to interfere with ergosterol synthesis in fungal cells, highlighting a potential multitarget mechanism that could be exploited for developing new antifungal agents .

Propiedades

IUPAC Name |

N-(4-acetylphenyl)-3,5-dinitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O6/c1-9(19)10-2-4-12(5-3-10)16-15(20)11-6-13(17(21)22)8-14(7-11)18(23)24/h2-8H,1H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAXWNKSQKIPSGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.